5-Bromo-N-methoxy-N-methylnicotinamide is classified as an organic compound, specifically a halogenated derivative of nicotinamide. Its structure features a bromine atom at the 5-position of the nicotinamide ring, along with methoxy and methyl substituents that contribute to its unique chemical properties.
The synthesis of 5-bromo-N-methoxy-N-methylnicotinamide typically involves several key steps:
The detailed reaction conditions typically involve:
The molecular structure of 5-bromo-N-methoxy-N-methylnicotinamide can be analyzed through various spectroscopic techniques:
The combination of these techniques allows for a comprehensive understanding of its molecular geometry and electronic structure.
5-Bromo-N-methoxy-N-methylnicotinamide can participate in various chemical reactions:
These reactions highlight the compound's versatility as a reagent in organic synthesis.
Further research is necessary to elucidate these mechanisms fully and identify specific molecular targets involved in its biological effects .
5-Bromo-N-methoxy-N-methylnicotinamide exhibits several notable physical and chemical properties:
These properties inform its handling procedures and potential applications in research.
The applications of 5-bromo-N-methoxy-N-methylnicotinamide span several scientific domains:
The compound is systematically named 5-bromo-N-methoxy-N-methylpyridine-3-carboxamide, reflecting its pyridine core substituted at three positions: a bromine atom at the 5-position, a methoxy group on the amide nitrogen, and a methyl group also attached to the amide nitrogen. Its molecular formula is C₈H₉BrN₂O₂, with a molecular weight of 245.07 grams per mole. The methoxy-methylamide group (–N(–CH₃)OCH₃) attached to the carbonyl carbon distinguishes it from simpler nicotinamide derivatives. The canonical Simplified Molecular-Input Line-Entry System notation is CN(C(=O)C1=CC(=CN=C1)Br)OC, which explicitly defines the connectivity of all atoms and functional groups [2] [5].
Characterization of this compound employs complementary spectroscopic techniques to confirm structure and purity:
N-Methoxy group: A singlet at δ ~3.65 ppm.The chemical shift of H-6 (adjacent to bromine) is downfield due to the electron-withdrawing effect of bromine [2].
Infrared Spectroscopy (IR):Key absorption bands include:
Mass Spectrometry (MS):Electrospray ionization mass spectrometry shows a molecular ion peak at m/z 245/247 ([M]⁺), with a 1:1 intensity ratio characteristic of bromine’s isotopic pattern. Fragmentation includes loss of the methoxy group (m/z 200/202) and cleavage of the amide bond [2] .
Table 1: Summary of Key Spectroscopic Data
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR | δ 3.30 ppm (s, 3H) | N-Methyl group |
| δ 3.65 ppm (s, 3H) | N-Methoxy group | |
| δ 8.15–8.65 ppm (m, 3H) | Pyridine ring protons | |
| IR | 1650 cm⁻¹ | Amide C=O stretch |
| 680 cm⁻¹ | C–Br stretch | |
| MS | m/z 245/247 ([M]⁺) | Molecular ion (Br isotope pattern) |
While experimental X-ray crystallography data for 5-bromo-N-methoxy-N-methylnicotinamide is not explicitly reported in the search results, its structural analogs and general principles provide insight. X-ray crystallography remains the definitive method for determining bond lengths, angles, and conformational details at atomic resolution. For related N-methoxy-N-methylamide compounds:
Systematic comparison with closely related analogs highlights the impact of substituent variations:
¹H NMR shows an extra singlet at δ ~2.60 ppm for the 2-methyl group [4].
Comparison with 2,5-Dibromo-N-methoxy-N-methylnicotinamide:Dibromination at positions 2 and 5 increases molecular weight (323.98 g/mol) and electron-withdrawing effects. Key differences include:
CAS No.: 591-97-9
CAS No.: 104332-28-7
CAS No.: 107372-98-5
CAS No.: 4300-27-0
CAS No.:
CAS No.: 142674-35-9